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Compound of Interest

Compound Name: Atto 680 NHS ester

Cat. No.: B12057088 Get Quote

For researchers, scientists, and drug development professionals engaged in high-sensitivity

imaging, the choice of fluorophore is a critical factor for experimental success. This guide

provides a comprehensive comparison of Atto 680, a popular far-red fluorescent dye, with its

main alternatives, Alexa Fluor 680 and Cy5.5. We present a detailed analysis of their

performance across various imaging platforms, supported by experimental data and protocols

to facilitate informed decision-making.

Spectroscopic and Photophysical Properties
Atto 680 is a rhodamine-based dye known for its strong absorption, high fluorescence quantum

yield, and excellent thermal and photostability.[1][2] It is a zwitterionic dye, which minimizes

non-specific binding.[1][2] Spectrally, Atto 680 is very similar to Alexa Fluor 680 and Cy5.5,

making it compatible with existing instrument settings for these dyes.[3][4]
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Property Atto 680 Alexa Fluor 680 Cy5.5

Excitation Maximum

(nm)
680[5] 679 675

Emission Maximum

(nm)
700[5] 702 694

**Molar Extinction

Coefficient (M⁻¹cm⁻¹)

**

125,000[5] 184,000 250,000

Quantum Yield 0.30[5] 0.36 ~0.28

Photostability High[1][2] High[6][7] Moderate[6][7]

Note: The brightness of a fluorophore is proportional to the product of its molar extinction

coefficient and quantum yield. While Cy5.5 has the highest extinction coefficient, its lower

quantum yield and moderate photostability can impact its overall performance. Alexa Fluor 680

is generally considered the brightest and most photostable of the three, with Atto 680 offering a

good balance of brightness and high photostability.[3][6][7]

Performance in Imaging Applications
The choice of a far-red dye often depends on the specific requirements of the imaging modality.

Immunofluorescence Microscopy
In conventional immunofluorescence, all three dyes can yield high-quality images. However,

the superior photostability of Atto 680 and Alexa Fluor 680 makes them more suitable for

prolonged imaging sessions and techniques that require high laser power, such as confocal

microscopy. Cy5.5, being more prone to photobleaching, may require more careful optimization

of imaging parameters.[6][7]

Flow Cytometry
In flow cytometry, brightness is a key parameter for resolving dimly stained populations. While

all three dyes are compatible with the red lasers commonly found on flow cytometers, the

higher brightness of Alexa Fluor 680 often translates to better separation of positive and
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negative populations. Atto 680 also performs well due to its high quantum yield. Careful

compensation is required when using any of these dyes in multicolor panels due to their

emission in the far-red spectrum.[8][9][10][11][12]

Super-Resolution Microscopy (STORM and STED)
Atto 680 is a well-regarded dye for both STED and STORM imaging.[13][14][15][16][17] Its

photophysical properties allow for efficient switching between bright and dark states, which is

essential for localization-based techniques like STORM.[13][18] In STED microscopy, Atto 680

can be effectively depleted with common STED laser lines (e.g., 775 nm), enabling high-

resolution imaging.[15][16] While Alexa Fluor 680 and Cy5.5 can also be used for super-

resolution techniques, Atto 680 is often favored for its robustness in these demanding

applications.[18]

Experimental Protocols
Below are detailed protocols for common applications using Atto 680.

Antibody Labeling with Atto 680 NHS-ester
This protocol describes the conjugation of Atto 680 NHS-ester to an antibody.
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Preparation

Reaction

Purification

Prepare Antibody
(2 mg/mL in bicarbonate buffer, pH 8.3)

Mix Antibody and Dye
(2-fold molar excess of dye)

Prepare Atto 680 NHS-ester
(2 mg/mL in anhydrous DMSO)

Incubate
(30-60 min at room temperature, with stirring)

Purify Conjugate
(Gel filtration, e.g., Sephadex G-25)

Characterize
(Measure DOL via spectrophotometry)

Click to download full resolution via product page

Antibody labeling workflow.

Materials:

Antibody of interest

Atto 680 NHS-ester

Bicarbonate buffer (0.1 M, pH 8.3)

Anhydrous, amine-free DMSO
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Gel filtration column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS)

Procedure:

Dissolve the antibody in bicarbonate buffer to a final concentration of 2 mg/mL.[1]

Immediately before use, dissolve the Atto 680 NHS-ester in DMSO to a concentration of 2

mg/mL.[1]

Add a two-fold molar excess of the reactive dye solution to the protein solution.[1]

Incubate the reaction for 30-60 minutes at room temperature with constant stirring.[1]

Separate the labeled antibody from unreacted dye using a gel filtration column equilibrated

with PBS.

Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 680

nm.

Immunofluorescence Staining of Cultured Cells
This protocol provides a general procedure for immunofluorescent staining of adherent cells.
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Cell Preparation

Staining

Imaging

Culture cells on coverslips

Fix with 4% PFA
(10 min at RT)

Permeabilize with 0.1% Triton X-100
(10 min at RT)

Block with 1% BSA
(30 min at RT)

Incubate with Primary Antibody
(1 hr at RT or overnight at 4°C) Wash with PBS

Incubate with Atto 680 Secondary Antibody
(1 hr at RT, in the dark)

Mount with antifade medium

Image with appropriate filter set

Click to download full resolution via product page

Immunofluorescence staining workflow.

Materials:
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Cultured cells on coverslips

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

Blocking buffer (1% BSA in PBS)

Primary antibody

Atto 680-conjugated secondary antibody

PBS

Antifade mounting medium

Procedure:

Fix cells with 4% PFA for 10 minutes at room temperature.[19][20][21]

Wash three times with PBS.

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.[20]

Wash three times with PBS.

Block non-specific binding with 1% BSA for 30 minutes.[20]

Incubate with the primary antibody at the recommended dilution for 1 hour at room

temperature or overnight at 4°C.[19][22]

Wash three times with PBS.

Incubate with the Atto 680-conjugated secondary antibody (typically 1-5 µg/mL) for 1 hour at

room temperature in the dark.[22]

Wash three times with PBS.

Mount the coverslip on a microscope slide using an antifade mounting medium.
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Image using a fluorescence microscope with appropriate excitation (e.g., 633 nm or 640 nm

laser) and emission filters (e.g., 660-720 nm).

dSTORM Imaging Buffer
For successful dSTORM imaging, a specific imaging buffer is required to promote the

photoswitching of the fluorophores.

Buffer Components

Final Buffer Assembly

Buffer A:
10 mM Tris (pH 8.0)

+ 50 mM NaCl

GLOX Solution:
Glucose Oxidase

+ Catalase in Buffer A

Buffer B:
50 mM Tris (pH 8.0)

+ 10 mM NaCl
+ 10% Glucose

Mix GLOX, MEA, and Buffer B
(e.g., 7 µL GLOX + 70 µL MEA + 620 µL Buffer B)

1 M MEA Solution

Click to download full resolution via product page

dSTORM imaging buffer preparation.

Materials:

Tris buffer

NaCl

Glucose
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Glucose Oxidase

Catalase

Cysteamine (MEA)

Procedure (based on a common formulation):

Prepare Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.[13][23]

Prepare Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose.[13][23]

Prepare GLOX solution: Dissolve glucose oxidase (e.g., 14 mg) and catalase (e.g., 50 µL of

17 mg/mL stock) in Buffer A (e.g., 200 µL).[13][23]

Prepare 1 M MEA solution.[13][23]

Immediately before imaging, prepare the final imaging buffer by mixing GLOX solution, MEA

solution, and Buffer B (e.g., 7 µL GLOX + 70 µL 1 M MEA + 620 µL Buffer B).[13][23]

Conclusion
Atto 680 is a high-performance far-red fluorescent dye that offers an excellent alternative to

Alexa Fluor 680 and Cy5.5 for a wide range of imaging applications. Its high photostability and

quantum yield make it particularly well-suited for demanding techniques such as confocal and

super-resolution microscopy. While Alexa Fluor 680 may offer slightly higher brightness in

some applications, Atto 680 provides a robust and reliable option with a good balance of

photophysical properties. The choice between these dyes will ultimately depend on the specific

experimental conditions and the primary performance metric for the application at hand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12057088#atto-680-compatibility-with-different-
imaging-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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